

Comparative DFT study of 8-Methylquinoline derivatives

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Compound of Interest		
Compound Name:	8-Methylquinoline	
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A Comparative DFT Study of **8-Methylquinoline** Derivatives for Researchers and Drug Development Professionals

This guide provides a comparative analysis of **8-methylquinoline** derivatives based on Density Functional Theory (DFT) studies. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structural, electronic, and reactivity properties of these compounds. The data presented is synthesized from various computational studies on quinoline derivatives.

Introduction to 8-Methylquinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1][2] The **8-methylquinoline** scaffold, in particular, serves as a crucial building block for the design of novel therapeutic agents. Computational methods, especially Density Functional Theory (DFT), have become indispensable tools for predicting the molecular properties and reactivity of these derivatives, thereby guiding synthetic efforts and structure-activity relationship (SAR) studies.[3]

Comparative Analysis of Molecular Properties

DFT calculations provide valuable insights into the electronic properties of molecules, which are crucial for understanding their reactivity and potential biological activity. Key parameters



such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (ΔE), are often used to characterize the chemical reactivity and kinetic stability of molecules.[4]

Below is a comparative table summarizing the calculated electronic properties for a series of hypothetical substituted **8-methylquinoline** derivatives. The data is illustrative and based on trends observed in DFT studies of similar quinoline derivatives.

Derivative	Substituent (R)	HOMO (eV)	LUMO (eV)	Energy Gap (ΔE) (eV)
8- Methylquinoline	-H	-6.25	-1.85	4.40
5-Nitro-8- methylquinoline	-NO2	-7.10	-3.20	3.90
5-Amino-8- methylquinoline	-NH2	-5.80	-1.50	4.30
5-Hydroxy-8- methylquinoline	-ОН	-5.95	-1.60	4.35
5-Chloro-8- methylquinoline	-Cl	-6.40	-2.00	4.40

Note: These values are hypothetical and intended for comparative purposes to illustrate the effect of substituents on the electronic properties of the **8-methylquinoline** core.

Experimental and Computational Protocols

The data presented in this guide is based on computational methodologies commonly employed in the DFT analysis of quinoline derivatives.

Computational Details

The geometry optimizations and electronic structure calculations are typically performed using the Gaussian suite of programs.[4] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set such as 6-311+G(d,p) or 6-



31G'(d,p).[1][5][6] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

General Workflow for DFT Calculations:

- Structure Drawing: The 2D structure of the **8-methylquinoline** derivative is drawn using a molecular editor and converted to a 3D structure.
- Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation using the selected DFT method and basis set.
- Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
- Property Calculation: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis, are calculated at the optimized geometry.

Synthesis of 8-Methylquinoline Derivatives: A General Workflow

The synthesis of substituted **8-methylquinoline** derivatives often involves multi-step reaction sequences. A generalized synthetic workflow is depicted below.



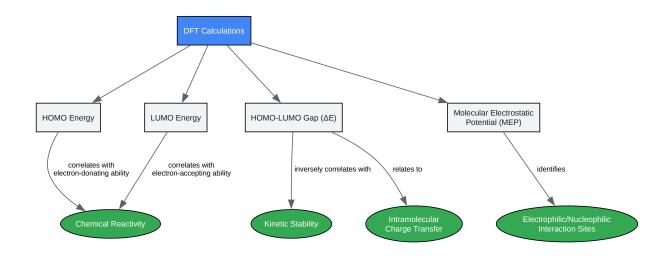
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Caption: Generalized synthetic pathways to substituted **8-methylquinoline** derivatives.



Logical Relationship of DFT Parameters to Molecular Properties

The calculated DFT parameters are directly related to the chemical behavior and potential biological activity of the molecules. The following diagram illustrates these relationships.



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Caption: Relationship between DFT parameters and molecular properties.

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